

2,3-Dimethyl-1H-indole-6-carboxylic acid mechanism of action

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Compound of Interest

Compound Name: 2,3-Dimethyl-1H-indole-6-carboxylic acid

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An In-Depth Technical Guide on the Potential Mechanism of Action of **2,3-Dimethyl-1H-indole-6-carboxylic Acid**

Disclaimer: Direct experimental evidence on the specific mechanism of action for **2,3-Dimethyl-1H-indole-6-carboxylic acid** is not readily available in the public domain. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related indole-6-carboxylic acid and other indole carboxylic acid derivatives. The information presented herein is intended for research and drug development professionals to inform hypothesis generation and future investigation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.^[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.^[2] Indole-containing compounds are integral to various biochemical processes and are found in many marketed drugs.^[1] This guide will explore the potential mechanisms of action of **2,3-Dimethyl-1H-indole-6-carboxylic acid** by examining the established biological activities of closely related indole carboxylic acid derivatives.

Potential Mechanisms of Action

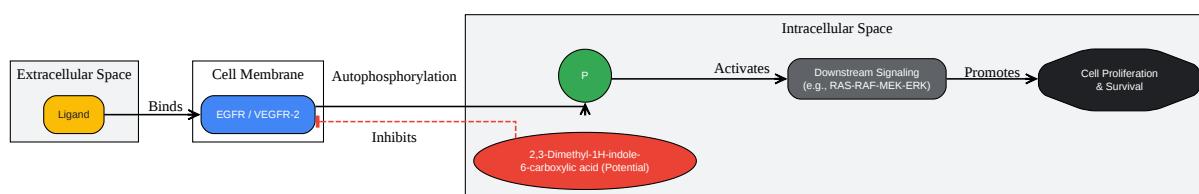
Based on the activities of analogous compounds, **2,3-Dimethyl-1H-indole-6-carboxylic acid** could potentially exert its effects through several mechanisms, primarily centered around enzyme inhibition and receptor modulation. The most probable targets include receptor tyrosine kinases (RTKs) and other enzymes involved in critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the role of indole-6-carboxylic acid derivatives as inhibitors of RTKs, which are frequently overexpressed in various cancers.^[3]

- **Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:** Derivatives of indole-6-carboxylic acid have been synthesized and shown to target both EGFR and VEGFR-2.^{[3][4]} These receptors are key mediators of cell proliferation, survival, and angiogenesis. Inhibition of these RTKs can lead to the arrest of the cell cycle, induction of apoptosis, and a reduction in tumor growth.^{[3][4]} For instance, certain hydrazone derivatives of indole-6-carboxylic acid have demonstrated potent EGFR inhibitory activity, while oxadiazole derivatives have been shown to target VEGFR-2.^{[3][4]}

The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.



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Potential inhibition of Receptor Tyrosine Kinase signaling.

Other Potential Kinase Inhibition

The indole scaffold is a versatile kinase inhibitor template. 5-bromoindole-2-carboxylic acid derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, suggesting that modifications to the indole core can direct activity towards specific kinases.[\[4\]](#)

Modulation of Other Biological Targets

While RTK inhibition is a prominent mechanism, indole carboxylic acids have been shown to interact with other targets:

- **HIV-1 Integrase Inhibition:** Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase strand transfer, a crucial step in the viral replication cycle.[\[5\]](#)
These compounds chelate with Mg²⁺ ions in the enzyme's active site.[\[5\]](#)
- **Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism:** 3-substituted 1H-indole-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[\[6\]](#)
- **14-3-3 η Protein Targeting:** Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3 η protein, showing potential as antitumor agents in liver cancer.[\[7\]](#)

Quantitative Data from Related Compounds

The following table summarizes the biological activities of various indole carboxylic acid derivatives, providing a reference for the potential potency of **2,3-Dimethyl-1H-indole-6-carboxylic acid**.

Compound Class	Target	Assay	IC50	Cell Line	Reference
Indole-6-carboxylic acid derivative (Compound 3b)	EGFR	Enzyme Inhibition	-	-	[3][4]
Indole-6-carboxylic acid derivative (Compound 6e)	VEGFR-2	Enzyme Inhibition	-	-	[3][4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide		Angiogenesis	15.4 µg/mL	-	[4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide		Proliferation MTT	5.6 µg/mL	HUVEC	[4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide		Proliferation MTT	14.4 µg/mL	A549	[4]
Indole-2-carboxylic	HIV-1 Integrase	Strand Transfer	3.11 µM	-	[5]

acid
derivative
(Compound
17a)

3-substituted
1H-indole-2-
carboxylic acid
(Compound
17k)

	CysLT1	Antagonist Activity	0.0059 μM	-	[6]
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3-substituted
1H-indole-2-
carboxylic acid
(Compound
17k)

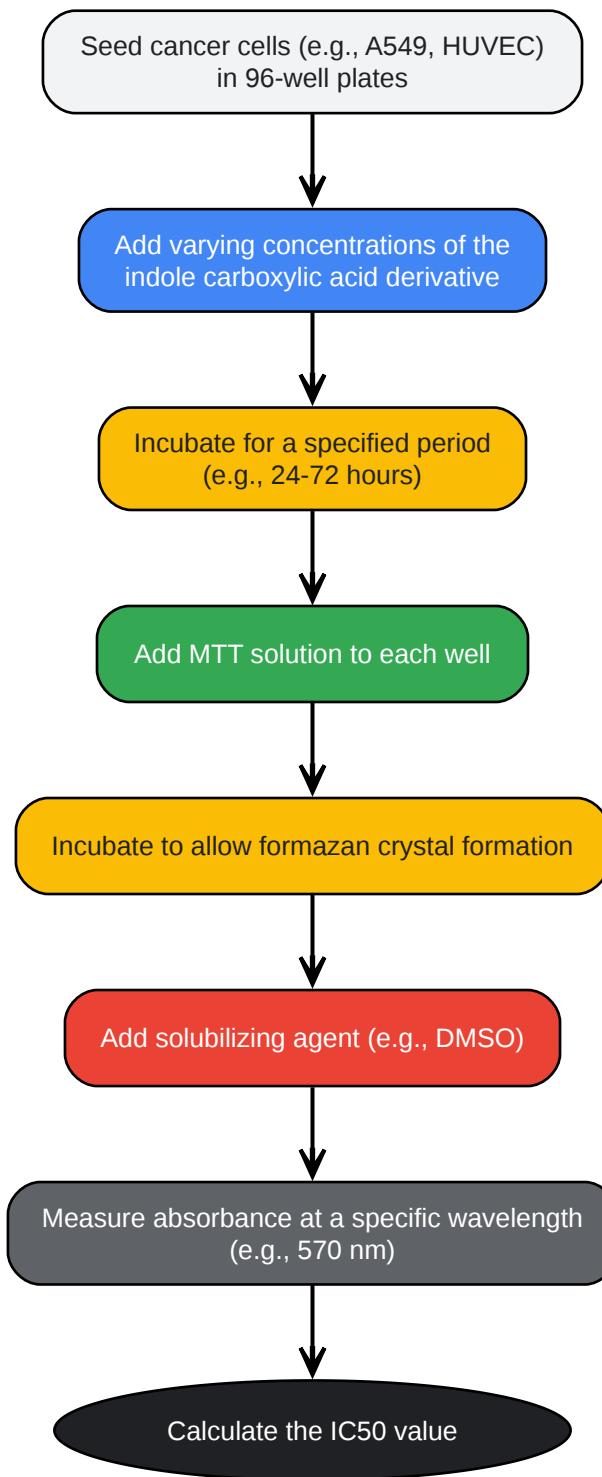
	CysLT2	Antagonist Activity	15 μM	-	[6]
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Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on **2,3-Dimethyl-1H-indole-6-carboxylic acid**.

MTT Assay for Antiproliferative Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.



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Workflow for the MTT antiproliferative assay.

Protocol:

- Cell Seeding: Plate cells (e.g., A549, HUVEC) in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a suitable substrate, and ATP in a kinase buffer.
- Compound Addition: Add the test compound at various concentrations to the reaction mixture.
- Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
- Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via ELISA, radiometric assays, or

luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Conclusion

While the precise mechanism of action for **2,3-Dimethyl-1H-indole-6-carboxylic acid** remains to be elucidated, the extensive research on structurally related indole carboxylic acid derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be the inhibition of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are implicated in cancer. Further studies, including in vitro kinase assays, cell-based proliferation and apoptosis assays, and in vivo tumor models, are necessary to definitively characterize the mechanism of action and therapeutic potential of this specific compound. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.

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